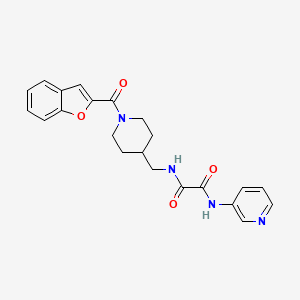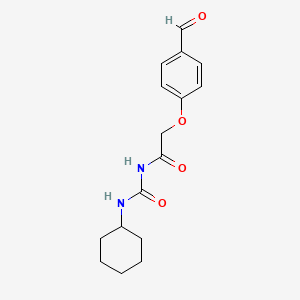
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide, also known as CFPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to act through various pathways depending on the application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant growth and development, leading to its potential use as a herbicide and growth regulator. It has also been shown to enhance the production of plant secondary metabolites, which may contribute to its potential use in the food and pharmaceutical industries.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In medicine, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In agriculture, this compound has been shown to inhibit the growth of weeds and regulate plant growth. It has also been shown to enhance the production of plant secondary metabolites, which can have various health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide has several advantages for use in lab experiments, including its high purity and yield, its ability to act through multiple pathways, and its potential applications in various fields. However, this compound also has some limitations, including its relatively high cost and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide, including investigating its potential applications in medicine, agriculture, and materials science. In medicine, further research is needed to fully understand its mechanism of action and to develop more effective treatments for cancer and neurological disorders. In agriculture, further research is needed to optimize its use as a herbicide and growth regulator, and to explore its potential applications in enhancing plant secondary metabolite production. In materials science, further research is needed to explore its potential use as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 4-formylphenol with chloroacetyl chloride to produce 2-(4-formylphenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.
Applications De Recherche Scientifique
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its anticancer properties and its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
In agriculture, this compound has been studied for its potential use as a herbicide and as a growth regulator for plants. It has also been investigated for its ability to enhance the production of plant secondary metabolites, which can have various applications in the food and pharmaceutical industries.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. It has also been investigated for its ability to act as a surfactant in various applications, including oil recovery and wastewater treatment.
Propriétés
IUPAC Name |
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSPYVZIDRHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
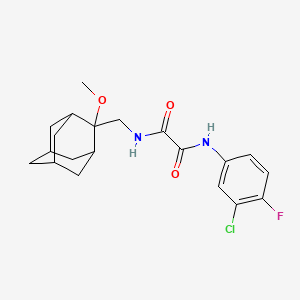
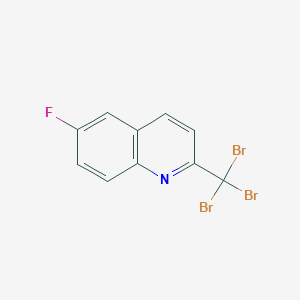
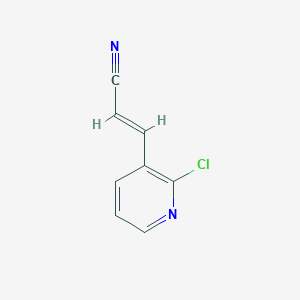

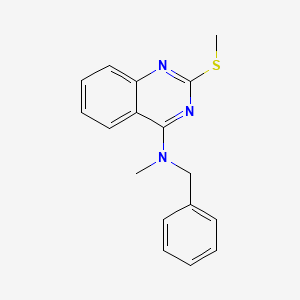

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
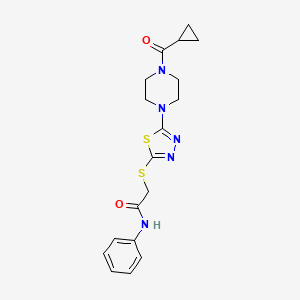
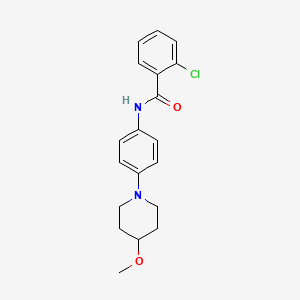
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
